molecular formula C12H13NO3 B1296642 1-N-Cbz-3-pyrrolidinone CAS No. 130312-02-6

1-N-Cbz-3-pyrrolidinone

Cat. No.: B1296642
CAS No.: 130312-02-6
M. Wt: 219.24 g/mol
InChI Key: LMHWEUQNJRXMCD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Biochemical Pathways

Pyrrolidine alkaloids, a broader class of compounds that include N-alkylpyrrolidines, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body. The presence of the Cbz group could potentially influence its distribution and metabolism.

Biochemical Analysis

Biochemical Properties

1-N-Cbz-3-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain proteases by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding . This interaction is crucial in regulating protease activity and has potential therapeutic applications in diseases where protease activity is dysregulated .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to alterations in gene expression and cellular metabolism . For example, it can inhibit the activity of specific kinases, resulting in the downregulation of pro-inflammatory cytokines and other signaling molecules . This modulation of cell signaling pathways can have significant implications for cell function and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering the biochemical pathways they regulate . Additionally, it can interact with transcription factors, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within different tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-N-Cbz-3-pyrrolidinone is typically synthesized by reacting 3-pyrrolidinone with the chloride of the N-tert-butoxycarbonyl protecting group (Cbz) under anhydrous conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran . The general reaction scheme is as follows:

3-Pyrrolidinone+Cbz-ClThis compound\text{3-Pyrrolidinone} + \text{Cbz-Cl} \rightarrow \text{this compound} 3-Pyrrolidinone+Cbz-Cl→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-N-Cbz-3-pyrrolidinone undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove the Cbz protecting group, yielding 3-pyrrolidinone.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 1-N-Cbz-3-pyrrolidinol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Hydrolysis: 3-Pyrrolidinone

    Reduction: 1-N-Cbz-3-pyrrolidinol

    Substitution: Various N-substituted derivatives

Comparison with Similar Compounds

Similar Compounds

  • 1-Carbobenzyloxy-3-pyrrolidinone
  • 3-Oxo-1-pyrrolidinecarboxylic acid, phenylmethyl ester
  • 3-Oxopyrrolidine-1-carboxylic acid benzyl ester
  • N-Benzyloxycarbonyl-3-pyrrolidinone

Uniqueness

1-N-Cbz-3-pyrrolidinone is unique due to its specific structure and properties, which make it an effective protecting group for amines. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis .

Properties

IUPAC Name

benzyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWEUQNJRXMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340057
Record name 1-N-Cbz-3-pyrrolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130312-02-6
Record name Benzyl 3-oxopyrrolidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130312-02-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Cbz-3-pyrrolidinone
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Record name 1-N-Cbz-3-pyrrolidinone
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Synthesis routes and methods I

Procedure details

150 ml of oxalic acid chloride was added to 2 liters of dichloromethylene. 245 ml of dimethylsulfoxide was gradually added at -70° to -50° C. in a stream of argon. 70.67 g of N-(N-(benzyloxycarbonyl)-3-pyrrolidinol dissolved in dichloromethylene was dropped. After gradual dropping of 720 ml of triethylamine, the mixture was raised to room temperature. After completion of the reaction, the reaction solution was poured into water and extracted with dichloromethylene, followed by removal of the solvent by distillation under reduced pressure. The residue was purified by column chromatography (eluting solvent: hexane-ethyl acetate), thereby obtaining 66.55 g of the intended compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A 12-L, 3 neck round bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen bubbler was charged with 351 g (1.61 mol) of benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate (intermediate 1, Step A), 6 L of dichloromethane, 500 g of powdered molecular sieves, and 400 g (3.41 mol) of N-methylmorpholine-N-oxide. The resultant suspension was stirred at ambient temperature and to this was added 12.9 g (0.0367 mol) of tetrapropylammonium perruthenate. The reaction temperature was kept at or below 30° C. with a cold water bath. The mixture was stirred at ambient temperature for 2 h. The mixture was poured onto a plug of 5 kg of silica gel and eluted with 10% ethyl acetate/dichloromethane to give the title compound as an orange oil.
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Synthesis routes and methods V

Procedure details

A dichloromethane (40 ml) solution of 16.58 ml (233.6 mmol) of dimethyl sulfoxide was added dropwise to a dichloromethane (200 ml) solution of 10.19 ml (116.8 mmol) of oxalyl chloride at −78° C., and the mixture was stirred for 10 minutes at the same temperature. To the reaction solution was added dropwise a solution of 23.50 g of literary known 1-benzyloxycarbonyl-3-hydroxypyrrolidine in 200 ml of dichloromethane at −78° C., followed by 60 minutes of stirring at the same temperature. This solution was mixed with 74.02 ml (531.1 mmol) of triethylamine at −78° C., and stirred for 60 minutes at the same temperature and then at room temperature for 60 minutes. After completion of the reaction, 500 ml of water was added dropwise to the reaction solution, and the organic layer was separated. The aqueous layer was washed with dichloromethane (100 ml×2), and combined organic layer was washed with saturated brine (300 ml×1). After drying the organic layer over sodium sulfate, the solvent was evaporated. The resulting residue was subjected to a silica gel column chromatography to yield 20.1 g (86%) of the title compound as an oily product from the eluate of n-hexane:ethyl acetate=1:1.
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86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-N-Cbz-3-pyrrolidinone
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1-N-Cbz-3-pyrrolidinone
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Reactant of Route 6
Reactant of Route 6
1-N-Cbz-3-pyrrolidinone

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